molecular formula C13H14ClNO B8443577 1-t-Butoxy-3-chloroisoquinoline

1-t-Butoxy-3-chloroisoquinoline

Cat. No. B8443577
M. Wt: 235.71 g/mol
InChI Key: AUZGIJQBWRWRCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07049473B2

Procedure details

0.5 g (2.12 mmol) of 1-t-butoxy-3-chloroisoquinoline from example 16.3 was dissolved in 5.0 ml of formic acid and stirred at room temperature for 20 h. The solution was then diluted with 10 ml of H2O, and the precipitated solid was filtered off through a glass frit, washed with 10 ml of H2O/formic acid (2:1) and dried under high vacuum. 0.30 g (1.67 mmol, 78.8%) of 3-chloroisoquinolin-1(2H)-one was obtained. The combined aqueous phases were concentrated to dryness under reduced pressure and the resulting solid was purified by column chromatography (5:1 dichloromethane/ethyl acetate), whereupon a further 0.040 g (0.22 mmol, 10.4%) of 3-chloroisoquinolin-1(2H)-one was obtained.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:5][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[C:8]([Cl:16])[N:7]=1)(C)(C)C>C(O)=O.O>[Cl:16][C:8]1[NH:7][C:6](=[O:5])[C:15]2[C:10]([CH:9]=1)=[CH:11][CH:12]=[CH:13][CH:14]=2

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(C)(C)OC1=NC(=CC2=CC=CC=C12)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered off through a glass frit
WASH
Type
WASH
Details
washed with 10 ml of H2O/formic acid (2:1)
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC=1NC(C2=CC=CC=C2C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.67 mmol
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 78.8%
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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